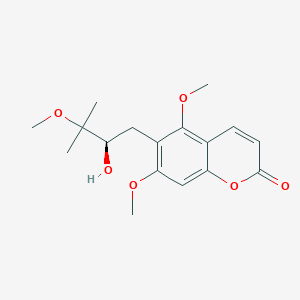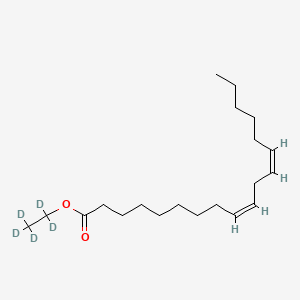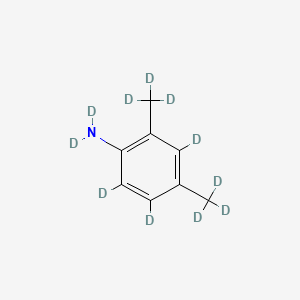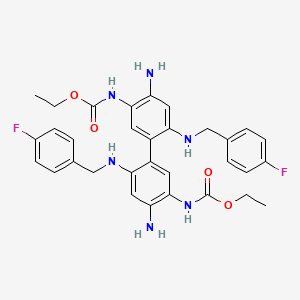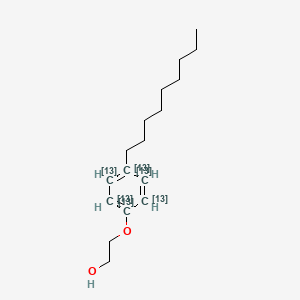
4-Nonyl Phenol-13C6 Monoethoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyl Phenol-13C6 Monoethoxylate is a compound belonging to the family of alkylphenols. Alkylphenols are known for their use as surfactants in various industrial applications. This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in scientific research for tracing and analytical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl Phenol-13C6 Monoethoxylate typically involves the ethoxylation of 4-Nonyl Phenol-13C6. The reaction is carried out under controlled conditions using ethylene oxide in the presence of a catalyst. The process involves the addition of ethylene oxide to the phenolic hydroxyl group, resulting in the formation of the monoethoxylate derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized reactors and catalysts to facilitate the ethoxylation reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonyl Phenol-13C6 Monoethoxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated nature of the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nonyl Phenol-13C6 Monoethoxylate is widely used in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 4-Nonyl Phenol-13C6 Monoethoxylate involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The compound’s ability to bind to estrogen receptors is attributed to its structural similarity to natural estrogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nonylphenol: A closely related compound with similar chemical properties but without the isotopic labeling.
Nonylphenol Ethoxylates: A group of compounds with varying degrees of ethoxylation, used extensively in industrial applications.
Uniqueness
4-Nonyl Phenol-13C6 Monoethoxylate is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracing and analytical studies. This labeling allows for precise tracking of the compound in various chemical and biological systems, providing valuable insights into its behavior and effects .
Eigenschaften
Molekularformel |
C17H28O2 |
|---|---|
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
2-(4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyethanol |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3/i10+1,11+1,12+1,13+1,16+1,17+1 |
InChI-Schlüssel |
KUXGUCNZFCVULO-BBONSKRCSA-N |
Isomerische SMILES |
CCCCCCCCC[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


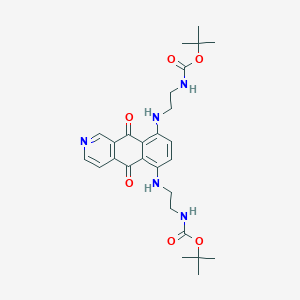
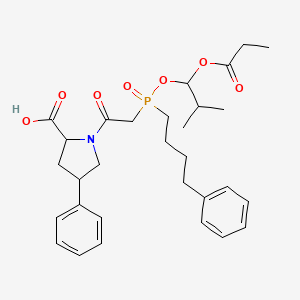
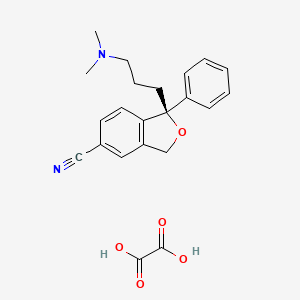
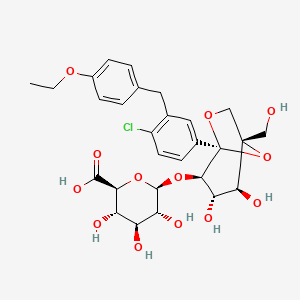
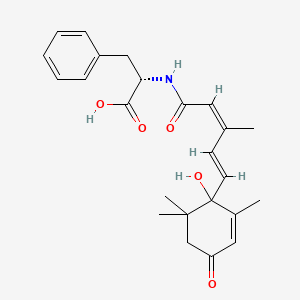
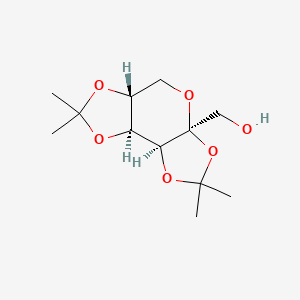
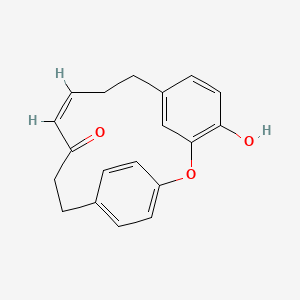
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
